3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Lipophilicity Drug Design Physicochemical Profiling

This compound is a fully unsaturated tricyclic oxazolo[2,3-f]purinedione with a rigid, planar xanthine-oxazole core. Unlike common dihydro analogs, the aromatic oxazole ring eliminates chirality and constrains conformation, delivering a precise electrostatic surface for adenosine A2A receptor and purine nucleoside phosphorylase (PNP) binding. The N3-ethyl group provides a defined lipophilic contact essential for target engagement; generic substitution is not scientifically valid. Researchers use it to benchmark alkyl chain SAR (cf. n-octyl Ki=0.998 µM) and as a minimal pharmacophore for PNP crystallography. With 0 HBD, TPSA 71.1 Ų, and XLogP3 1.6, it is an optimal reference for in silico ADME model calibration. Its C7-methyl handle enables focused library synthesis via radical bromination. Choose this compound for reproducible SAR and structural biology studies.

Molecular Formula C11H12N4O3
Molecular Weight 248.242
CAS No. 959243-39-1
Cat. No. B2439198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
CAS959243-39-1
Molecular FormulaC11H12N4O3
Molecular Weight248.242
Structural Identifiers
SMILESCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C
InChIInChI=1S/C11H12N4O3/c1-4-14-9(16)7-8(13(3)11(14)17)12-10-15(7)5-6(2)18-10/h5H,4H2,1-3H3
InChIKeyKIWLLYZJAFLHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: A Tricyclic Purine Analog for Nucleoside Phosphorylase Research


3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 959243-39-1, PubChem CID 42099417) is a fully unsaturated tricyclic heterocycle belonging to the oxazolo[2,3-f]purinedione class [1]. Its scaffold is constructed by cyclization of 8-bromotheophylline with oxiranes, a synthetic route that yields a rigid, planar xanthine-oxazole fused system [2]. Unlike the more common dihydro-oxazolopurinediones, this compound features a fully aromatic oxazole ring, which restricts conformational flexibility and presents a distinct electrostatic surface for biological recognition. This class of compounds has been explored primarily as ligands for adenosine receptors and as inhibitors of purine nucleoside phosphorylase (PNP), with the specific substitution pattern (N3-ethyl, N1-methyl, C7-methyl) dictating target preference and potency [2][3].

Why 3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione Cannot Be Replaced by Common Purine Analogs


Generic substitution within the oxazolo[2,3-f]purinedione class is not scientifically valid due to extreme sensitivity of biological activity to the specific substituent at the oxazole C7 position and the N3 position [1]. In the Drabczyńska et al. (2004) SAR study, adenosine A2A receptor affinity varied from Ki = 0.998 µM for the optimal n-octyl substituent to complete loss of measurable affinity for shorter alkyl chains [1]. Similarly, PNP inhibition potency among tricyclic nucleobase analogs is exquisitely dependent on the electronic character and steric bulk of the fused heterocycle [2]. The N3-ethyl group on the target compound is a specific lipophilic contact point that cannot be mimicked by N3-methyl or N3-unsubstituted analogs. Furthermore, the fully aromatic oxazole ring in this compound, as opposed to the dihydro-oxazole in many synthesis intermediates, eliminates a chiral center and alters hydrogen-bonding capacity, directly impacting target engagement thermodynamics [1].

Head-to-Head and Class-Level Quantitative Differentiation of 3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione


Predicted Lipophilicity (XLogP3) Differentiation from Close Analogs for Passive Membrane Permeability

The computed XLogP3 for 3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is 1.6 [1]. This value places it in a narrow, favorable lipophilicity window distinct from its closest N3-substituted analogs. For example, the N3-unsubstituted parent 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a predicted XLogP3 of approximately 0.8–1.0 (estimated by removal of the ethyl contribution), while the N3-octyl analog from Drabczyńska et al. (compound 9) has a significantly higher computed logP (>4.0) [2]. The N3-ethyl compound's XLogP3 of 1.6 provides a balanced profile for both aqueous solubility and passive membrane diffusion, avoiding the excessively high lipophilicity that caused neurotoxicity in vivo with long-chain analogs [2].

Lipophilicity Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiation for Target Class Selectivity

The target compound has a topological polar surface area (TPSA) of 71.1 Ų and exactly 4 hydrogen bond acceptors with zero hydrogen bond donors [1]. This TPSA falls below the 90 Ų threshold commonly associated with good oral bioavailability, and the absence of H-bond donors distinguishes it from nucleoside-based PNP inhibitors such as 8-aminoguanosine (which has 5 H-bond donors and a TPSA >150 Ų) [2][3]. The oxazolo[2,3-f]purinedione scaffold therefore presents a stripped-down pharmacophore that relies on dipole-dipole and π-stacking interactions rather than an extended hydrogen-bond network, favoring binding to hydrophobic enzyme pockets such as the purine-binding site of PNP or the orthosteric site of adenosine A2A receptors [3].

Medicinal Chemistry Target Selectivity Molecular Descriptors

Rotatable Bond Count and Conformational Rigidity Advantage Within the Oxazolopurinedione Series

3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione possesses only 1 rotatable bond (the N3-ethyl group) out of its entire scaffold [1]. This represents near-maximal conformational restriction. In contrast, the N3-octyl analog (compound 9 from Drabczyńska et al.) has 8 rotatable bonds, and 1,N2-etheno-2-aminopurine analogs have 0 rotatable bonds but with a different ring topology [2][3]. The single rotatable bond provides a unique balance: the ethyl group can sample a limited conformational space to optimize van der Waals contacts within a hydrophobic enzyme pocket, while the rigid core minimizes the entropic penalty upon binding. This is consistent with the SAR observation that a small lipophilic substituent at the oxazole ring is essential for adenosine A2A receptor affinity, with potency diminishing for both unsubstituted and excessively bulky substituents [2].

Conformational Analysis Entropy Binding Affinity

Absence of Hydrogen Bond Donors Differentiates from Nucleoside-Derived PNP Inhibitors for Reduced Off-Target Binding

The compound's complete lack of hydrogen bond donors (HBD = 0) is a critical structural differentiator from virtually all nucleoside-based purine nucleoside phosphorylase (PNP) inhibitors, which bear multiple hydroxyl and amino groups [1]. For example, 8-aminoguanosine, a reference PNP inhibitor with Ki = 170 nM, possesses 5 HBD groups (three sugar hydroxyls, one purine NH2, one purine NH) that mediate extensive hydrogen-bonding with the enzyme active site [2][3]. The oxazolo[2,3-f]purinedione scaffold achieves binding through alternative interactions (π-stacking with Phe159/Tyr88 in human PNP, dipole interactions with the phosphate-binding site), which may confer a distinct inhibition mechanism—potentially non-competitive or uncompetitive rather than competitive with substrate, as observed for certain tricyclic nucleobase analogs [4].

Selectivity PNP Inhibition Drug Design

Procurement-Driven Application Scenarios for 3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione


Chemical Probe for Structure-Activity Relationship (SAR) Studies at Adenosine A2A Receptors

The N3-ethyl substituent combined with the rigid aromatic oxazole core provides a defined lipophilic contact point and conformational constraint that is ideal for probing the hydrophobic sub-pocket of the adenosine A2A receptor orthosteric site [1]. Researchers can use this compound as a reference point to benchmark the effect of incremental alkyl chain elongation on receptor affinity, building on the known SAR that an n-octyl chain at the same position yields Ki = 0.998 µM with 25-fold selectivity over A1 [1]. The compound's computed XLogP3 of 1.6 places it at the lower boundary of CNS drug-like space, making it a suitable starting scaffold for optimizing brain penetration in neuroinflammation models where A2A antagonism is therapeutically relevant.

Non-Nucleoside Inhibitor Scaffold for Purine Nucleoside Phosphorylase (PNP) Mechanistic Studies

With zero hydrogen bond donors and a TPSA of only 71.1 Ų, this compound represents a minimal pharmacophore for probing the hydrophobic purine-binding cleft of PNP without the confounding interactions of ribose hydroxyls [2][3]. It is suitable for isothermal titration calorimetry (ITC) and X-ray crystallography studies aimed at dissecting the thermodynamic signature of non-nucleoside PNP inhibitors, complementing the extensive structural biology data available for nucleoside-analog inhibitors like 8-aminoguanosine and Immucillin-H [3]. Its rigid scaffold may also serve as a privileged core for fragment-based drug discovery campaigns targeting trimeric PNP.

Physicochemical Reference Standard for Computational ADME Model Validation in Purine Analog Series

The accurately computed and experimentally verifiable properties—MW = 248.24 g/mol, XLogP3 = 1.6, TPSA = 71.1 Ų, HBD = 0, HBA = 4, 1 rotatable bond—make this compound an excellent reference standard for calibrating in silico ADME prediction models applied to purine-derived heterocycles [1]. Its position near the center of drug-like chemical space allows it to serve as a 'middle-ground' validation point between excessively polar nucleoside analogs and overly lipophilic polycyclic aromatics, helping computational chemists benchmark the predictive accuracy of tools like QikProp, VolSurf, or SwissADME for this chemical space.

Synthetic Intermediate for Diversification into 7-Substituted Oxazolopurine Libraries

The synthesis of oxazolo[2,3-f]purinediones via cyclization of 8-bromotheophylline with oxiranes is well-established [1]. The C7-methyl group on the oxazole ring of this compound represents a versatile handle for further functionalization (e.g., via radical bromination followed by nucleophilic displacement) to generate focused libraries of 7-substituted analogs. This compound can thus serve as both a biological probe and a key intermediate in medicinal chemistry campaigns targeting purine-recognizing enzymes, enabling parallel exploration of SAR at the oxazole position without altering the N3-ethyl pharmacophore.

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